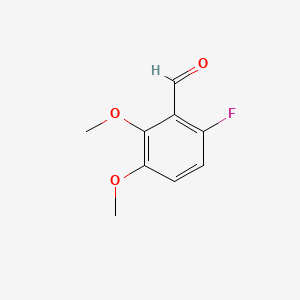

6-Fluoro-2,3-dimethoxybenzaldehyde

Descripción general

Descripción

6-Fluoro-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 6-Fluoro-2,3-dimethoxybenzaldehyde is 1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-2,3-dimethoxybenzaldehyde are not detailed in the retrieved sources, related compounds have been studied. For instance, an unexpected bicyclic side product was obtained from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .

Physical And Chemical Properties Analysis

6-Fluoro-2,3-dimethoxybenzaldehyde is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Applications in Optical Properties and Material Science

Structural and Electronic Properties Research has highlighted the significance of 2,3-dimethoxybenzaldehyde derivatives in understanding structural and electronic properties. For instance, the study of bromine-substituted 2,3-dimethoxybenzaldehyde revealed intricate details about molecular interactions, stability, and optical responses. Bromine substitution was found to influence intermolecular contacts and enhance nonlinear optical properties, suggesting potential applications in materials science, particularly for nonlinear optical (NLO) materials (Aguiar et al., 2022).

Synthesis and Molecular Structure The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been studied to understand the effects of bromine position on aromatic rings. These studies involve characterizing solid-state interactions and determining electronic properties through theoretical calculations. Such research provides insights into the physical-chemical properties and stability of these compounds, laying the groundwork for potential applications in various scientific fields (Borges et al., 2022).

Applications in Chemistry and Molecular Modeling

Molecular Structure and Properties The molecular structure and properties of fluorinated benzaldehydes have been the subject of extensive studies. Investigations using techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational studies, shed light on molecular configurations and interactions. These studies provide valuable data for understanding the properties of these compounds and their potential applications in various chemical domains (Tursun et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 6-Fluoro-2,3-dimethoxybenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress.

Mode of Action

6-Fluoro-2,3-dimethoxybenzaldehyde interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth .

Biochemical Pathways

The affected pathways primarily involve the cellular antioxidation systems, including superoxide dismutases and glutathione reductase . The downstream effects of this disruption can lead to an imbalance in redox homeostasis, causing oxidative stress and inhibiting microbial growth .

Result of Action

The molecular and cellular effects of 6-Fluoro-2,3-dimethoxybenzaldehyde’s action include the disruption of cellular antioxidation systems, destabilization of cellular redox homeostasis, and inhibition of microbial growth . These effects can potentially be harnessed for the control of fungal pathogens .

Propiedades

IUPAC Name |

6-fluoro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOQJEBNBOJBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2,3-dimethoxybenzaldehyde | |

CAS RN |

457628-14-7 | |

| Record name | 6-fluoro-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)

![2-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2400518.png)

![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2400523.png)